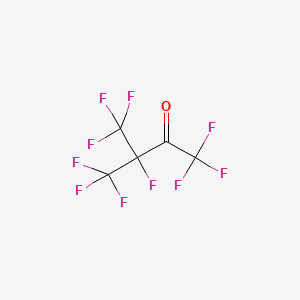

Heptafluoroisopropyl trifluoromethyl ketone

Description

The exact mass of the compound 1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)butan-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1,3,4,4,4-heptafluoro-3-(trifluoromethyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F10O/c6-2(4(10,11)12,5(13,14)15)1(16)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQIAHFCJGVSDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556977 | |

| Record name | 1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756-12-7 | |

| Record name | 1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=756-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanone, 1,1,1,3,4,4,4-heptafluoro-3-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000756127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 1,1,1,3,4,4,4-heptafluoro-3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,4,4,4-heptafluoro-3-(trifluoromethyl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Heptafluoroisopropyl Trifluoromethyl Ketone: Synthesis, Properties, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Unique Fluorinated Ketone

Heptafluoroisopropyl trifluoromethyl ketone, systematically named 1,1,1,3,4,4,4-heptafluoro-3-(trifluoromethyl)butan-2-one, is a highly fluorinated organic compound with the chemical formula C₅F₁₀O.[1][2][3] This colorless liquid is distinguished by its high density of fluorine atoms, which imparts a unique combination of physical and chemical properties.[3] These characteristics have led to its exploration in various specialized applications, including as a refrigerant and a fire suppression agent, valued for its low environmental impact.[4] In the realm of scientific research and drug development, its electrophilic nature and potential as a building block for more complex fluorinated molecules make it a compound of significant interest. This guide provides a comprehensive overview of its synthesis, key properties, and the underlying scientific principles that govern its reactivity.

I. Synthesis Methodologies: Crafting a Highly Fluorinated Ketone

The synthesis of highly fluorinated ketones like this compound presents unique challenges due to the high electronegativity of fluorine and the specific reactivity of perfluorinated precursors. While a definitive, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in readily available literature, plausible synthetic routes can be extrapolated from established reactions of perfluorinated compounds.

One logical and industrially relevant approach involves the reaction of a perfluorinated acyl fluoride with a suitable perfluorinated organometallic reagent. A likely pathway is the nucleophilic addition of a trifluoromethyl nucleophile to a perfluoroisobutyryl fluoride precursor.

Conceptual Synthetic Protocol: Nucleophilic Acyl Substitution

This proposed synthesis is based on the well-established principles of nucleophilic acyl substitution, a cornerstone of organic chemistry. The highly electron-withdrawing fluorine atoms on the acyl fluoride dramatically increase the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by a potent nucleophile.

Step-by-Step Methodology:

-

Generation of the Trifluoromethyl Nucleophile: A trifluoromethyl Grignard reagent (CF₃MgX, where X is a halogen) or a related organometallic species would be prepared in situ from a suitable trifluoromethyl halide. The choice of solvent is critical and is typically an aprotic ether such as diethyl ether or tetrahydrofuran (THF) to stabilize the Grignard reagent.

-

Nucleophilic Addition: The perfluoroisobutyryl fluoride is slowly introduced to the solution of the trifluoromethyl nucleophile at a low temperature (e.g., -78 °C) to control the exothermicity of the reaction and minimize side reactions. The nucleophilic trifluoromethyl group attacks the electrophilic carbonyl carbon of the acyl fluoride.

-

Formation of the Tetrahedral Intermediate: This addition leads to the formation of a transient, unstable tetrahedral intermediate.

-

Elimination of the Leaving Group: The intermediate collapses, expelling the fluoride ion, which is a good leaving group, to form the ketone product.

-

Work-up and Purification: The reaction mixture is quenched, typically with an aqueous solution, to destroy any remaining organometallic species. The organic product is then extracted, dried, and purified, likely through distillation, to yield the this compound.

Causality Behind Experimental Choices:

-

Low Temperature: The reaction is performed at low temperatures to manage the high reactivity of the perfluorinated organometallic reagent and the electrophilic acyl fluoride, preventing undesired side reactions and potential decomposition.

-

Aprotic Solvent: Ethereal solvents are essential for the formation and stabilization of the Grignard reagent. They solvate the magnesium ion, facilitating the formation of the reactive nucleophile.

-

Inert Atmosphere: Reactions involving organometallic reagents are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent their reaction with atmospheric oxygen and moisture.

Below is a Graphviz diagram illustrating the proposed reaction mechanism.

References

Spectroscopic Analysis of Heptafluoroisopropyl Trifluoromethyl Ketone: A Technical Guide for Researchers

Molecular Structure and its Spectroscopic Implications

Heptafluoroisopropyl trifluoromethyl ketone (C₅F₁₀O) possesses a unique structure that dictates its spectroscopic signature. The presence of a central carbonyl group and multiple, distinct fluorine environments provides a rich landscape for spectroscopic investigation. Understanding the chemical non-equivalence of the fluorine and carbon atoms is paramount to interpreting the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹⁹F and ¹³C NMR will provide invaluable information.

Predicted ¹⁹F NMR Spectrum

Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is particularly informative for fluorinated compounds. We can predict the ¹⁹F NMR spectrum by analyzing the distinct fluorine environments within the molecule.

Based on the structure, CF₃-CO-CF(CF₃)₂, there are three chemically non-equivalent fluorine environments, which will result in three distinct signals in the ¹⁹F NMR spectrum.

| Predicted Signal | Fluorine Environment | Approximate Chemical Shift (δ, ppm) | Predicted Multiplicity |

| 1 | -CF ₃ (attached to C=O) | -70 to -80 | Quartet (q) |

| 2 | -CF - | -160 to -180 | Multiplet (m) |

| 3 | -CF ₃ (of the isopropyl group) | -70 to -80 | Doublet (d) |

Causality behind Predictions:

-

Chemical Shifts: The chemical shifts are predicted based on typical values for trifluoromethyl groups adjacent to a carbonyl and a tertiary fluorinated carbon. The single fluorine on the tertiary carbon is expected to be significantly downfield.

-

Multiplicity: The splitting patterns arise from through-bond coupling to neighboring, non-equivalent fluorine atoms. The CF₃ group attached to the carbonyl is split by the single CF fluorine (into a doublet) and further split by the two CF₃ groups of the isopropyl moiety, likely resulting in a complex multiplet, here simplified to a quartet for initial analysis. The single CF fluorine is coupled to the three fluorines of the adjacent CF₃ group and the six fluorines of the two geminal CF₃ groups, leading to a complex multiplet. The two equivalent CF₃ groups of the isopropyl moiety are split by the single adjacent CF fluorine, resulting in a doublet.

Caption: Predicted ¹⁹F-¹⁹F coupling in this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The strong electronegativity of fluorine will cause significant deshielding of the carbon atoms, shifting their resonances downfield. Furthermore, C-F coupling will split each carbon signal into a multiplet.

| Predicted Signal | Carbon Environment | Approximate Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| 1 | C =O | 180 - 190 | Multiplet |

| 2 | -C F₃ (attached to C=O) | 110 - 120 | Quartet (q) |

| 3 | -C F- | 90 - 100 | Doublet of Septets (or multiplet) |

| 4 | -C F₃ (of the isopropyl group) | 110 - 120 | Quartet of Doublets (or multiplet) |

Causality behind Predictions:

-

Chemical Shifts: The carbonyl carbon is expected at the lowest field due to its oxidation state and proximity to electronegative fluorine atoms. The other carbons are also significantly downfield due to the attached fluorine atoms.

-

Multiplicity: The observed multiplicity is due to one-bond and two-bond C-F coupling. For instance, the carbon of the CF₃ group will be split into a quartet by the three attached fluorine atoms.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

-

Sample Preparation:

-

Dissolve 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube.

-

Ensure the solvent is free of residual water and other impurities.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Tune and match the probe for both ¹⁹F and ¹³C frequencies.

-

Lock the field using the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹⁹F NMR Acquisition:

-

Acquire a standard one-pulse ¹⁹F spectrum.

-

Use a calibrated 90° pulse width.

-

Set a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a standard pulse sequence (e.g., zgpg30).

-

A sufficient number of scans will be required to achieve a good signal-to-noise ratio due to the lower natural abundance of ¹³C and the splitting from C-F coupling.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups. In this compound, the most prominent features will be the carbonyl (C=O) stretch and the carbon-fluorine (C-F) stretches.

| Predicted Absorption Band | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| 1 | C=O Stretch | 1750 - 1780 | Strong |

| 2 | C-F Stretches | 1100 - 1300 | Very Strong, Broad |

Causality behind Predictions:

-

C=O Stretch: The electronegativity of the adjacent perfluoroalkyl groups withdraws electron density from the carbonyl group, strengthening the C=O bond and increasing its vibrational frequency compared to a typical ketone (which appears around 1715 cm⁻¹).

-

C-F Stretches: C-F bonds give rise to very strong and characteristically broad absorptions in the fingerprint region of the IR spectrum. The multitude of C-F bonds in this molecule will likely result in a complex and intense absorption band in this region.

Caption: Key predicted IR vibrational modes for this compound.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Ensure the crystal is clean before and after the measurement.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

The predicted molecular weight of this compound (C₅F₁₀O) is 266.04 g/mol . The molecular ion peak (M⁺) is expected at m/z 266.

The primary fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. For this molecule, two alpha-cleavage pathways are possible.

| Predicted Fragment Ion (m/z) | Corresponding Neutral Loss |

| 197 | CF₃ |

| 119 | CF(CF₃)₂ |

| 69 | - |

| 50 | - |

Causality behind Predictions:

-

Alpha-Cleavage: The most likely fragmentation will be the loss of a trifluoromethyl radical (•CF₃, mass 69) to form a stable acylium ion at m/z 197, or the loss of the heptafluoroisopropyl radical (•CF(CF₃)₂, mass 169) to form an acylium ion at m/z 97. However, the trifluoromethyl cation itself (CF₃⁺) at m/z 69 is a very common fragment in the mass spectra of fluorinated compounds.

Caption: Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Introduce the sample via direct infusion using a syringe pump or through a gas chromatograph (GC) for separation from any potential impurities.

-

-

Ionization:

-

Utilize electron ionization (EI) at 70 eV to induce fragmentation.

-

-

Mass Analysis:

-

Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

-

Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments.

-

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By understanding the underlying principles of NMR, IR, and MS, and by following robust experimental protocols, researchers can confidently identify and characterize this and other novel fluorinated compounds, accelerating progress in their respective fields. The provided predictions serve as a valuable reference for interpreting experimentally obtained data.

An In-depth Technical Guide to Heptafluoroisopropyl Trifluoromethyl Ketone (CAS 756-12-7) for Research and Development

Executive Summary

Heptafluoroisopropyl trifluoromethyl ketone, also known by its IUPAC name 1,1,1,3,4,4,4-heptafluoro-3-(trifluoromethyl)butan-2-one, is a highly fluorinated organic compound that serves as a critical building block in modern chemistry. Its unique electronic properties and structural characteristics, imparted by the high degree of fluorination, make it a valuable reagent, particularly in the fields of pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic profile, synthesis, and applications, with a focus on its relevance to researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind its utility, safe handling protocols, and its role as a precursor to complex molecules, offering field-proven insights for its practical application.

The Strategic Importance of Fluorinated Ketones in Drug Discovery

The Role of Fluorine in Medicinal Chemistry

The introduction of fluorine atoms or fluorine-containing moieties into bioactive molecules is a cornerstone of modern drug design.[1] The trifluoromethyl (CF₃) group, in particular, is frequently used to enhance a drug candidate's metabolic stability, binding affinity, and bioavailability.[1][2] By replacing a hydrogen atom or a methyl group, the CF₃ group can block sites of metabolism, alter the acidity of nearby functional groups, and modulate lipophilicity, thereby fine-tuning the pharmacokinetic and pharmacodynamic profile of a therapeutic agent.[2]

The Trifluoromethyl Ketone (TFMK) Moiety: A Privileged Pharmacophore

Trifluoromethyl ketones (TFMKs) are a class of compounds that have garnered significant attention in medicinal chemistry. The strong electron-withdrawing nature of the CF₃ group renders the adjacent carbonyl carbon highly electrophilic. This unique feature allows TFMKs to form stable, tetrahedral hydrate adducts in aqueous environments, which act as effective mimics of the transition states of enzymatic reactions, particularly those involving amide or ester hydrolysis. Consequently, the TFMK moiety is a proven and effective component in the design of potent enzyme inhibitors.

This compound: A Versatile Building Block

This compound (CAS: 756-12-7) is a colorless, volatile liquid that serves as a key intermediate for introducing perfluorinated groups into organic molecules.[3][] Its high fluorine content not only enhances the stability of the molecule but also provides a reactive handle—the ketone functional group—for further chemical transformations.[] This combination of stability and reactivity makes it an indispensable tool for synthesizing complex pharmaceuticals and agrochemicals.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in experimental design.

Identification and Structural Properties

The compound is unambiguously identified by its CAS number and various chemical names. Its structure is characterized by a central ketone flanked by a trifluoromethyl group and a heptafluoroisopropyl group.

| Property | Value | Source(s) |

| IUPAC Name | 1,1,1,3,4,4,4-heptafluoro-3-(trifluoromethyl)butan-2-one | [5] |

| Common Name | This compound | [3][6] |

| CAS Number | 756-12-7 | [3][][6] |

| Synonyms | Perfluoro(3-methylbutan-2-one), Decafluoro-2-methylbutan-3-one | [][7] |

| Molecular Formula | C₅F₁₀O | [3][6][8] |

| Molecular Weight | 266.04 g/mol | [3][6][8] |

| Appearance | Colorless Liquid | [3][] |

Quantitative Physical Data

The quantitative physical properties dictate the compound's behavior under various experimental conditions, influencing choices regarding reaction setup, purification, and storage. The data presented below are compiled from various sources and may include predicted values.

| Property | Value | Source(s) |

| Boiling Point | 24 °C | [3][7] |

| Density | 1.633 g/cm³ | [3][7] |

| Vapor Pressure | 479 mmHg at 25°C | [7] |

| Refractive Index | 1.26 | [3][7][9] |

| Flash Point | -2.7 °C (Predicted) | [3] |

| LogP | 2.95 | [3] |

Note: Some physical properties, such as flash point and vapor pressure, are based on computational predictions and should be treated as estimates.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is crucial before its use in synthesis. A multi-technique approach is standard practice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: This is the most definitive technique for characterizing this molecule. Due to the two distinct fluorine environments, a complex spectrum is expected. The trifluoromethyl (CF₃) group will produce one signal, while the heptafluoroisopropyl group [-CF(CF₃)₂] will produce two signals: a septet for the tertiary fluorine and a doublet for the six equivalent fluorines of the two CF₃ groups, with characteristic coupling constants (J-values).

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon and the fluorinated carbons. The carbonyl signal will appear as a quartet due to coupling with the α-CF₃ group. The signals for the fluorinated carbons will be split by the attached fluorine atoms (¹JCF) and adjacent fluorine atoms (²JCF).

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the ketone functional group. A strong, sharp absorption band is expected in the region of 1780-1815 cm⁻¹. The high wavenumber of the C=O stretch is a direct consequence of the strong electron-withdrawing effect of the adjacent perfluoroalkyl groups, which shortens and strengthens the carbonyl bond.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. The monoisotopic mass is 265.9789 Da.[5] Common fragmentation pathways include the loss of a trifluoromethyl radical (•CF₃, mass 69) and a heptafluoroisopropyl radical (•C₃F₇, mass 169), leading to characteristic fragment ions.

Workflow: Quality Control Protocol

A robust quality control (QC) workflow ensures that the material meets the required specifications for downstream applications. The choice of this specific sequence is logical: identity is confirmed first (NMR, IR), followed by a quantitative purity assessment (GC-MS).

Caption: Standard QC workflow for verifying the identity and purity of this compound.

Chemical Reactivity and Synthesis

Reactivity Profile

The ketone moiety in this compound is highly electrophilic due to the potent inductive effects of the flanking perfluoroalkyl groups. This makes it susceptible to nucleophilic attack at the carbonyl carbon. It can readily react with a variety of nucleophiles, including Grignard reagents, organolithiums, and amines, to form tertiary alcohols. This reactivity is the basis for its utility as a building block for more complex fluorinated molecules. The compound is generally stable under recommended storage conditions.[10]

Synthetic Routes

While multiple methods exist for synthesizing trifluoromethyl ketones, industrial-scale production of perfluorinated ketones often relies on the manipulation of fluoro-olefins. A plausible and industrially relevant pathway for this compound involves the reaction of hexafluoropropene with an appropriate acyl fluoride.

Experimental Protocol: Illustrative Synthesis

Causality: This method is chosen for its efficiency and use of common industrial feedstocks. The Lewis acid catalyst activates the acyl fluoride, facilitating nucleophilic attack by the fluoro-olefin.

-

Reactor Setup: A high-pressure autoclave reactor is charged with a suitable Lewis acid catalyst (e.g., antimony pentafluoride) and an aprotic solvent.

-

Reagent Addition: Trifluoroacetyl fluoride (CF₃COF) is introduced into the reactor.

-

Olefin Introduction: Hexafluoropropene is slowly bubbled into the cooled, stirred reaction mixture. The temperature is carefully controlled to manage the exothermic reaction.

-

Reaction: The mixture is allowed to react for several hours at a controlled temperature and pressure until conversion is complete, as monitored by in-situ sampling.

-

Workup: The reaction is quenched, and the crude product is separated from the catalyst and solvent.

-

Purification: The final product is purified by fractional distillation to yield high-purity this compound.

Applications in Pharmaceutical R&D

The primary application of this ketone in drug development is as a sophisticated building block. It allows for the direct incorporation of a sterically demanding and electronically unique perfluorinated group, (CF₃)₂CF-CO-CF₃, which can be further elaborated.

Diagram: Generalized Synthetic Application

The diagram below illustrates a common synthetic transformation where the ketone is used to create a complex fluorinated alcohol, a precursor for various drug scaffolds. The nucleophilic addition is a reliable and well-understood reaction, making it a trustworthy method for building molecular complexity.

Caption: General reaction scheme showing nucleophilic addition to the ketone to form a fluorinated tertiary alcohol.

Safety, Handling, and Environmental Considerations

As with all highly fluorinated compounds, proper handling and safety precautions are paramount.

GHS Hazard Classification

The compound is classified with specific hazards that necessitate careful handling to avoid exposure.

| Hazard Class | Code | Statement | Source(s) |

| Eye Irritation | H319 | Causes serious eye irritation | [5][6] |

| Aquatic Hazard | H412 | Harmful to aquatic life with long lasting effects | [5][6] |

Protocol: Safe Laboratory Handling

This protocol is designed as a self-validating system; adherence ensures minimal exposure risk.

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of the volatile liquid's vapors.

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

-

Disposal: Waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Environmental Profile

This compound is classified as a per- and polyfluoroalkyl substance (PFAS).[5] Due to its persistence and potential for long-term aquatic harm, release into the environment must be strictly avoided.[5][10]

Conclusion

This compound is a powerful and versatile reagent for the synthesis of advanced organic molecules. Its well-defined physical properties, combined with the unique reactivity of the trifluoromethyl ketone moiety, provide medicinal chemists with a reliable tool for creating novel drug candidates with enhanced properties. By understanding its characteristics and adhering to rigorous safety protocols, researchers can effectively leverage this building block to accelerate innovation in drug discovery and development.

References

- 1. d-nb.info [d-nb.info]

- 2. CAS 756-12-7: 1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl… [cymitquimica.com]

- 3. Perfluoro(2-methyl-3-pentanone) synthesis - chemicalbook [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 756-12-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 7. CN115819377B - Preparation method and application of perfluoro-2, 3-epoxy-2-methylpentane - Google Patents [patents.google.com]

- 8. RU2604738C2 - Method of producing perfluoro-2-methyl-3-pentanone and intermediate compounds - Google Patents [patents.google.com]

- 9. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

The Ascendant Role of Heptafluoroisopropyl Trifluoromethyl Ketone in Modern Organic Synthesis: A Technical Guide

For Immediate Release

Shanghai, China – January 2, 2026 – In the landscape of modern organic chemistry, the demand for sophisticated molecular architectures with precisely tailored properties has never been greater. Researchers in pharmaceuticals, agrochemicals, and materials science are in constant pursuit of versatile building blocks that can introduce unique functionalities. Among these, fluorinated compounds have garnered significant attention due to the profound impact of fluorine substitution on a molecule's physical, chemical, and biological properties. This technical guide delves into the core of one such pivotal building block: Heptafluoroisopropyl Trifluoromethyl Ketone .

This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, and extensive applications of this compound (CAS No. 756-12-7). With full editorial control, this guide moves beyond a rigid template to offer a narrative that is both scientifically rigorous and grounded in practical, field-proven insights.

Introduction: Unveiling a Powerhouse of Fluorine Chemistry

This compound, systematically named 1,1,1,3,4,4,4-heptafluoro-3-(trifluoromethyl)butan-2-one, is a colorless, non-flammable liquid with a low boiling point.[1][2] Its structure, characterized by a central carbonyl group flanked by a trifluoromethyl group and a heptafluoroisopropyl group, renders it a highly electrophilic species and a potent synthon for the introduction of two distinct perfluoroalkyl moieties. The strong electron-withdrawing nature of the perfluoroalkyl groups significantly activates the carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity is the cornerstone of its versatility as a building block in organic synthesis.[3]

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis. The following table summarizes its key properties.

| Property | Value | Reference(s) |

| CAS Number | 756-12-7 | [1] |

| Molecular Formula | C₅F₁₀O | [1] |

| Molecular Weight | 266.04 g/mol | [1] |

| Boiling Point | 24 °C | [1] |

| Density | 1.633 ± 0.06 g/cm³ (Predicted) | |

| Refractive Index | 1.26 | [1] |

These properties, particularly its volatility and high density, necessitate careful handling in a laboratory setting. Its non-flammable nature, however, offers a significant safety advantage over many conventional organic reagents.

Synthesis of the Building Block

The primary industrial synthesis of the closely related and commercially significant perfluoro-2-methyl-3-pentanone involves the reaction of hexafluoropropylene with pentafluoropropionyl fluoride.[4][5] This process is typically carried out in an autoclave with a fluoride salt catalyst. Another patented method describes the catalytic rearrangement of perfluoro-2,3-epoxy-2-methylpentane in the presence of a fluoride salt and an ether compound.[6] These synthetic routes provide a scalable and efficient means of producing this valuable fluorinated ketone.

The Synthetic Utility: A Versatile Tool for Molecular Construction

The true power of this compound lies in its diverse reactivity, enabling the construction of a wide array of complex fluorinated molecules. The highly electrophilic carbonyl carbon serves as a key reaction site for a variety of nucleophiles.

Nucleophilic Addition Reactions

The electron-deficient nature of the carbonyl carbon in this compound makes it an excellent substrate for nucleophilic addition reactions.

Organometallic reagents such as Grignard and organolithium reagents readily add to the carbonyl group to form tertiary alcohols bearing both a trifluoromethyl and a heptafluoroisopropyl group. These reactions are fundamental for creating new carbon-carbon bonds. For instance, the reaction with a Grignard reagent, RMgX, proceeds as follows:

Caption: General scheme of a Grignard reaction with a perfluorinated ketone.

While specific examples with this compound are not extensively detailed in the readily available literature, the general reactivity of trifluoromethyl ketones with Grignard reagents is well-established, typically involving 1,2-addition to yield the corresponding tertiary alcohols.[7][8]

The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal, is a powerful tool for forming β-hydroxy esters.[9][10] Fluorinated ketones are known to be excellent substrates for this reaction, yielding valuable fluorinated β-hydroxy esters which are precursors to a variety of other functional groups.[11][12][13] The reaction of this compound with an α-bromoester would proceed as follows:

Experimental Protocol: A Generalized Reformatsky Reaction with a Perfluorinated Ketone

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust. Activate the zinc by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

-

Reaction Setup: Add anhydrous THF to the flask containing the activated zinc.

-

Addition of Reactants: A solution of this compound and an α-bromoester in THF is added dropwise to the stirred suspension of zinc.

-

Reaction Progression: The reaction mixture is gently heated to initiate the reaction, which is often indicated by a color change. The reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Cycloaddition Reactions

The activated carbonyl group of this compound can participate in cycloaddition reactions, providing a direct route to fluorinated heterocyclic systems. A notable example is the [3+2] cycloaddition with thiocarbonyl ylides to form 5-trifluoromethyl-1,3-oxathiolanes. This reaction highlights the ketone's ability to act as a dipolarophile, expanding its synthetic utility beyond simple nucleophilic additions.

Wittig Reaction

The Wittig reaction provides a means to convert ketones into alkenes.[14][15][16][17][18] While sterically hindered and electron-deficient ketones can sometimes be challenging substrates, the Wittig reaction and its modifications (e.g., the Horner-Wadsworth-Emmons reaction) offer a potential pathway to synthesize highly fluorinated olefins from this compound. These olefins are valuable monomers for the synthesis of fluoropolymers and can also serve as intermediates for further chemical transformations.

Applications in Drug Discovery and Agrochemicals

The incorporation of fluorine atoms into bioactive molecules can dramatically influence their metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a valuable building block for introducing two distinct perfluoroalkyl groups, which can impart these desirable properties. While specific examples of commercial drugs or agrochemicals derived directly from this ketone are not widely publicized, the general importance of polyfluorinated ketones in the synthesis of medicinally relevant compounds is well-documented.[19] For example, polyfluoro ketones are known inhibitors of various lipolytic enzymes.[19] The unique structural motifs accessible from this compound make it a highly attractive starting material for the synthesis of novel pharmaceutical and agrochemical candidates.

Safety and Handling

This compound is a volatile liquid and should be handled in a well-ventilated fume hood.[1] While it is non-flammable, appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Due to its low boiling point, it should be stored in a cool, dry place in a tightly sealed container.

Conclusion

This compound has emerged as a powerful and versatile building block in modern organic synthesis. Its highly activated carbonyl group readily undergoes a variety of chemical transformations, including nucleophilic additions, cycloadditions, and olefination reactions. This reactivity provides access to a diverse range of highly fluorinated compounds that are of significant interest in the pharmaceutical, agrochemical, and materials science industries. As the demand for sophisticated fluorinated molecules continues to grow, the importance of this compound as a key synthetic intermediate is set to expand, paving the way for the discovery and development of new and innovative chemical entities.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Cas 756-12-7,this compound | lookchem [lookchem.com]

- 3. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perfluoro(2-methyl-3-pentanone) synthesis - chemicalbook [chemicalbook.com]

- 5. Advances in synthesis and application of perfluoro-2-methyl-3-pentanone | Semantic Scholar [semanticscholar.org]

- 6. CN103508868A - Preparation method of perfluoro-2-methyl-3-pentanone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Item - The Fluorinated asymmetric reformatsky reaction with aromatic ketones and imines - University of Leicester - Figshare [figshare.le.ac.uk]

- 12. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. jk-sci.com [jk-sci.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Synthesis of Medicinally Interesting Polyfluoro Ketones via Perfluoroalkyl Lithium Reagents [organic-chemistry.org]

The Thermal Stability and Decomposition of Heptafluoroisopropyl Trifluoromethyl Ketone: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

Heptafluoroisopropyl trifluoromethyl ketone (CAS 756-12-7), a highly fluorinated C5 ketone, is a compound of interest in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.[1] This technical guide provides a comprehensive overview of the current understanding of its thermal stability and decomposition pathways. Given the limited direct experimental data on this specific molecule, this guide synthesizes available safety information and leverages detailed studies on its close structural isomer, perfluoro(2-methyl-3-pentanone), to provide a robust framework for researchers, scientists, and drug development professionals. This document details the physicochemical properties, known stability characteristics, probable decomposition mechanisms under thermal stress, and methodologies for empirical analysis.

Introduction and Physicochemical Profile

This compound, with the molecular formula C₅F₁₀O, is a colorless liquid at room temperature.[1] Its highly fluorinated structure imparts distinct properties, including high density and a low boiling point, which are critical for its application as a specialized building block in organic synthesis.[1][] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 756-12-7 | [3] |

| Molecular Formula | C₅F₁₀O | [3] |

| Molecular Weight | 266.04 g/mol | [3] |

| Boiling Point | 24 °C | [3] |

| Density | 1.633 g/cm³ (Predicted) | [4] |

| Vapor Pressure | 479 mmHg at 25°C (Predicted) | [4] |

| Appearance | Colorless liquid | [1] |

Despite its utility, a thorough understanding of its behavior at elevated temperatures is crucial for safe handling, storage, and application, particularly in processes involving thermal stress. Safety Data Sheets (SDS) for this compound consistently report "no data available" for thermal decomposition products, necessitating a predictive analysis based on related structures.[3][5]

Thermal Stability and Decomposition Profile

Onset of Thermal Decomposition: An Isomeric Case Study

Studies on perfluorohexanone (an alternative name for perfluoro(2-methyl-3-pentanone)) indicate that thermal decomposition begins at approximately 500°C.[7] The intensity of pyrolysis increases significantly with temperature. For instance, at 650°C, the decomposition becomes vigorous, with a sharp decrease in the concentration of the parent compound.[7] This suggests that the C-C and C-F bonds within the perfluorinated ketone structure are stable up to this temperature range.

Predicted Decomposition Pathways and Products

Under high-temperature pyrolysis conditions (≥ 500°C), perfluorinated ketones are expected to decompose into smaller, and potentially hazardous, fluorinated compounds. The primary decomposition mechanism is likely homolytic cleavage of the carbon-carbon bonds adjacent to the carbonyl group.

Based on pyrolysis studies of the isomeric C₆F₁₂O, the following decomposition products are anticipated:[7][8]

-

Perfluoroisobutylene (PFIB): A highly toxic byproduct.

-

Carbon Monoxide (CO): A toxic gas resulting from the breakdown of the carbonyl group.

-

Carbonyl Fluoride (COF₂): A toxic and corrosive gas.[4]

-

Smaller Perfluoroalkanes: Such as hexafluoroethane (C₂F₆) and perfluoropropane.[4]

-

Hydrogen Fluoride (HF): In the presence of hydrogen sources (e.g., water), HF can be formed.

The proposed primary decomposition pathway for a generic perfluorinated ketone is visualized in the diagram below.

Caption: Predicted thermal decomposition pathway.

Hydrolytic Stability

The stability of trifluoromethyl ketones can be influenced by hydrolysis.[9][10] While atmospheric hydrolysis of the isomeric perfluoro(2-methyl-3-pentanone) is reported to be slow, the behavior in aqueous solutions, particularly under non-neutral pH and elevated temperatures, may differ.[6] The electron-withdrawing nature of the fluoroalkyl groups makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water, potentially leading to the formation of a gem-diol hydrate. However, the overall rate of decomposition via hydrolysis under typical laboratory conditions is expected to be low.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical and spectroscopic techniques is recommended.

Thermogravimetric Analysis (TGA) Coupled with Evolved Gas Analysis (EGA)

TGA measures the change in mass of a sample as a function of temperature and is a primary method for determining thermal stability.[11] Coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) allows for the identification of evolved gases during decomposition.

Step-by-Step TGA-MS/FTIR Protocol:

-

Instrument Calibration: Calibrate the TGA for mass and temperature using appropriate standards. Calibrate the MS or FTIR for the expected range of decomposition products.

-

Sample Preparation: Place a small, precise amount of this compound (typically 5-10 mg) into a clean, inert TGA pan (e.g., platinum or alumina).

-

Experimental Conditions:

-

Atmosphere: Run experiments under both an inert atmosphere (e.g., nitrogen or argon at 50-100 mL/min) and an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen at 50-100 mL/min) to assess different decomposition scenarios.

-

Temperature Program: Heat the sample from ambient temperature to approximately 800°C at a controlled heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Continuously record the sample mass (TGA), the derivative of the mass change (DTG), and the evolved gas spectra (MS or FTIR) as a function of temperature.

-

Data Analysis:

-

Determine the onset of decomposition from the TGA curve where significant mass loss begins.

-

Identify the temperatures of maximum decomposition rates from the peaks in the DTG curve.

-

Analyze the MS or FTIR data to identify the chemical composition of the evolved gases at different decomposition temperatures.

-

Caption: TGA-EGA workflow for decomposition analysis.

Differential Scanning Calorimetry (DSC)

DSC can be used to determine the temperatures of phase transitions (e.g., boiling point) and to detect exothermic or endothermic decomposition events.

Step-by-Step DSC Protocol:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using high-purity standards (e.g., indium).

-

Sample Preparation: Hermetically seal a small amount of the liquid sample (typically 2-5 mg) in a suitable DSC pan (e.g., aluminum or stainless steel for higher pressures). An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with an inert gas like nitrogen (20-50 mL/min).

-

Temperature Program: Heat the sample from sub-ambient temperatures to above the expected decomposition temperature at a controlled rate (e.g., 10 °C/min).

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram for endothermic peaks (e.g., boiling) and exothermic peaks, which would indicate an energetic decomposition process.

Safe Handling and Storage Recommendations

Given the potential for the generation of toxic byproducts such as CO and HF at high temperatures, stringent safety protocols are essential when working with this compound, especially in applications involving heat.

-

Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[3]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[3]

-

Thermal Processes: When heating the compound, ensure adequate ventilation and consider the use of a trapping system for any evolved gases. All heating processes should be conducted with appropriate engineering controls in place.

-

Fire Fighting: While non-flammable, heating of containers can cause them to rupture. In the event of a fire in the vicinity, decomposition may produce hazardous fumes like hydrogen fluoride and carbon oxides.

Conclusion

This compound is a thermally stable compound under normal conditions. However, at temperatures exceeding 500°C, it is predicted to undergo significant decomposition, generating smaller perfluorinated compounds, carbon monoxide, and potentially hydrogen fluoride. While direct experimental data for this specific ketone is scarce, analysis of its close isomer, perfluoro(2-methyl-3-pentanone), provides a reliable model for its high-temperature behavior. Researchers must exercise caution when subjecting this compound to thermal stress and should consider conducting detailed thermal analyses, such as TGA-MS and DSC, to fully characterize its stability profile for specific applications.

References

- 1. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. Perfluoro(2-methyl-3-pentanone) - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. housingscience.org [housingscience.org]

- 9. d-nb.info [d-nb.info]

- 10. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Heptafluoroisopropyl Trifluoromethyl Ketone in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Unique Solubility Profile of a Highly Fluorinated Ketone

Heptafluoroisopropyl trifluoromethyl ketone, with the chemical formula C₅F₁₀O and CAS number 756-12-7, is a highly fluorinated organic compound.[][2][3] Its structure, characterized by a ketone functional group flanked by a heptafluoroisopropyl group and a trifluoromethyl group, imparts a unique combination of physical and chemical properties. These include high density (approximately 1.633 g/cm³), a low boiling point (around 24°C), and notable thermal and chemical stability.[] While generally described as having "excellent solubility in organic solvents," a deeper, quantitative understanding of its behavior in a range of solvent environments is critical for its effective application in research and industry, particularly in the synthesis of pharmaceuticals and other high-performance chemicals.[]

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Moving beyond simple qualitative descriptions, this document leverages predictive models based on Hansen Solubility Parameters (HSP) to estimate solubility, outlines a detailed experimental protocol for empirical validation, and delves into the fundamental intermolecular forces that govern the solvation of this unique molecule.

Predicting Solubility: The Hansen Solubility Parameter Approach

In the absence of extensive, publicly available experimental solubility data for this compound, the Hansen Solubility Parameter (HSP) model offers a powerful predictive framework. The core principle of HSP is "like dissolves like," quantified by assigning three parameters to both the solute and the solvent:

-

δD (Dispersion): Represents the energy from van der Waals forces.

-

δP (Polar): Represents the energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

The similarity between a solute and a solvent is determined by calculating the "distance" (Ra) between them in the three-dimensional Hansen space. A smaller distance indicates a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for this compound

Through group contribution methods, the Hansen Solubility Parameters for this compound can be estimated as follows:

| Parameter | Value (MPa⁰.⁵) |

| δD | 15.5 |

| δP | 8.0 |

| δH | 3.0 |

Solubility Predictions in Common Organic Solvents

The table below presents the Hansen Solubility Parameters for a range of common organic solvents and the calculated Relative Energy Difference (RED) number for their interaction with this compound. The RED number is a key indicator of solubility, calculated using the following formula:

RED = Ra / R₀

Where Ra is the Hansen distance and R₀ is the interaction radius of the solute. A general interpretation of RED values is as follows:

-

RED < 1.0: High likelihood of solubility

-

RED ≈ 1.0: Partial solubility

-

RED > 1.0: Low likelihood of solubility

For the purpose of this guide, an estimated interaction radius (R₀) of 8.0 MPa⁰.⁵ is used for this compound.

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | RED Number (Predicted Solubility) |

| Non-Polar Solvents | ||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 1.18 (Low) |

| Toluene | 18.0 | 1.4 | 2.0 | 0.88 (High) |

| Polar Aprotic Solvents | ||||

| Acetone | 15.5 | 10.4 | 7.0 | 0.61 (High) |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 0.65 (High) |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 0.58 (High) |

| Chloroform | 17.8 | 3.1 | 5.7 | 0.70 (High) |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 0.69 (High) |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 1.30 (Low) |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 1.25 (Low) |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 1.34 (Low) |

| Polar Protic Solvents | ||||

| Methanol | 15.1 | 12.3 | 22.3 | 2.53 (Very Low) |

| Ethanol | 15.8 | 8.8 | 19.4 | 2.06 (Very Low) |

| Isopropanol | 15.8 | 6.1 | 16.4 | 1.69 (Low) |

Note: The HSP values for solvents are sourced from established databases.[4][5][6] The RED numbers are calculated based on the estimated HSP for this compound.

The Science Behind the Solubility: Intermolecular Forces at Play

The predicted solubility behavior of this compound is a direct consequence of its molecular structure and the resulting intermolecular forces.

Dominance of Dispersion and Dipole-Dipole Interactions

The extensive fluorination of the molecule leads to a large electron cloud, resulting in significant London dispersion forces (δD). The electronegativity of the fluorine atoms and the oxygen atom in the ketone group creates a permanent molecular dipole, leading to substantial dipole-dipole interactions (δP). These two forces are the primary drivers of its solubility in many organic solvents.

Limited Hydrogen Bonding Capability

This compound can act as a hydrogen bond acceptor at the oxygen atom of the carbonyl group. However, it lacks a hydrogen atom bonded to a highly electronegative atom, meaning it cannot act as a hydrogen bond donor. This significantly limits its ability to form strong hydrogen bonds (low δH) and explains its predicted poor solubility in highly protic solvents like methanol and ethanol, which have strong hydrogen-bonding networks.

The "Fluorous" Effect

Highly fluorinated compounds often exhibit unique solubility characteristics, sometimes referred to as the "fluorous" effect.[7] This can lead to miscibility with other fluorinated compounds and, in some cases, limited miscibility with common hydrocarbon-based organic solvents, even if polarity considerations might suggest otherwise. The low predicted solubility in n-hexane, despite both being relatively non-polar in the traditional sense, can be partly attributed to this effect.

Experimental Verification of Solubility: A Step-by-Step Protocol

While predictive models are valuable, experimental verification is essential for precise applications. The gravimetric method is a robust and straightforward technique for determining the solubility of a liquid in a solvent.[8][9][10]

Gravimetric Method for Liquid-Liquid Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Glass vials with PTFE-lined screw caps

-

Pipettes and syringes

-

Evaporating dish or pre-weighed beaker

-

Drying oven or vacuum desiccator

Workflow Diagram:

Figure 1: Experimental workflow for gravimetric solubility determination.

Procedure:

-

Preparation of the Mixture:

-

In a series of glass vials, add a known volume of the chosen organic solvent.

-

Add an excess amount of this compound to each vial. The presence of a distinct second phase (undissolved ketone) is necessary to ensure saturation.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature.

-

Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Gentle, continuous mixing is ideal.

-

-

Phase Separation:

-

Cease agitation and allow the vials to remain undisturbed at the constant temperature until the two liquid phases have clearly separated.

-

-

Sampling:

-

Carefully withdraw a precise volume (e.g., 1.00 mL) of the upper, solvent-rich phase using a pipette or syringe. Take care not to disturb the lower, ketone-rich phase.

-

Transfer the aliquot to a pre-weighed evaporating dish or beaker.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish with the collected sample to determine the total mass of the solution.

-

Gently evaporate the solvent under a fume hood or in a rotary evaporator. Due to the low boiling point of this compound, evaporation should be conducted at a controlled, low temperature.

-

Once the solvent has evaporated, place the dish in a drying oven at a temperature slightly above the boiling point of the solvent but below that of the ketone until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Mass of solvent: (Mass of dish + solution) - (Mass of dish + residue)

-

Mass of solute (ketone): (Mass of dish + residue) - (Mass of empty dish)

-

Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100

-

Conclusion: A Predictive and Practical Guide for the Modern Researcher

This technical guide provides a robust framework for understanding and predicting the solubility of this compound in a variety of organic solvents. By leveraging the predictive power of Hansen Solubility Parameters, researchers can make informed decisions about solvent selection for synthesis, purification, and formulation, thereby saving time and resources. The detailed experimental protocol for the gravimetric method offers a clear and reliable means of obtaining precise, empirical solubility data. A fundamental understanding of the interplay of intermolecular forces, particularly the dominance of dispersion and dipole-dipole interactions and the limitations of hydrogen bonding, provides the scientific rationale for the observed and predicted solubility behaviors. This integrated approach of prediction, experimentation, and theoretical understanding empowers scientists and drug development professionals to confidently and effectively utilize this compound in their work.

References

- 2. This compound | 756-12-7 [chemicalbook.com]

- 3. 1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)butan-2-one | C5F10O | CID 14175377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 5. scribd.com [scribd.com]

- 6. scribd.com [scribd.com]

- 7. hansen-solubility.com [hansen-solubility.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. pharmacyjournal.info [pharmacyjournal.info]

Navigating the Nomenclature of Fluorinated Ketones: A Technical Guide to the Synonyms and Isomers of Heptafluoroisopropyl Trifluoromethyl Ketone

For Immediate Release

Shanghai, China – January 2, 2026 – In the intricate landscape of drug development and materials science, precision in chemical identification is paramount. The nomenclature of complex molecules can often be a source of confusion, leading to potential errors in research and procurement. This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth clarification of the synonyms, isomers, and common points of confusion surrounding "Heptafluoroisopropyl trifluoromethyl ketone." As we will explore, this name is often mistakenly associated with a commercially prominent, yet structurally distinct, isomer. This guide will definitively identify the correct compound and its associated nomenclature, while also clarifying its relationship to its more well-known counterpart, ensuring that researchers can proceed with confidence and accuracy.

Introduction: The Critical Need for Unambiguous Chemical Identification

The efficacy and reproducibility of scientific research hinge on the precise identification of the chemical entities involved. Fluorinated ketones, a class of compounds with unique properties valuable in pharmaceuticals, agrochemicals, and advanced materials, are often subject to complex and sometimes overlapping naming conventions. "this compound" is a prime example of a chemical whose name can lead to significant ambiguity. A common and critical point of confusion arises from its structural similarity to the widely recognized fire suppression agent and electronics coolant, known by trade names such as Novec™ 1230. However, these are, in fact, two distinct isomers with different molecular formulas, weights, and CAS registry numbers. This guide will first definitively identify "this compound" and its correct synonyms before detailing the distinct nomenclature of its commercially significant isomer, thereby providing a clear and authoritative reference for the scientific community.

Part 1: Definitive Identification of this compound (CAS: 756-12-7)

The compound correctly identified as "this compound" is a C5 fluorinated ketone. Its identity is unequivocally established by its CAS Registry Number, 756-12-7.[1][2][3][4][][6]

Synonyms and Systematic Names

Clarity in scientific communication is enhanced by the use of standardized nomenclature. The following are the recognized synonyms for the compound with CAS number 756-12-7:

-

International Union of Pure and Applied Chemistry (IUPAC) Name: 1,1,1,3,4,4,4-heptafluoro-3-(trifluoromethyl)butan-2-one.[7][8]

-

Systematic Name: 2-Butanone, 1,1,1,3,4,4,4-heptafluoro-3-(trifluoromethyl)-.[3]

-

Other Synonyms:

Chemical Structure and Identifiers

The molecular structure of this compound consists of a four-carbon backbone (butanone) with extensive fluorination.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Registry Number | 756-12-7 | [1][2][3][4][6][7] |

| Molecular Formula | C₅F₁₀O | [1][4][] |

| Molecular Weight | 266.04 g/mol | [1][4][] |

| IUPAC Name | 1,1,1,3,4,4,4-heptafluoro-3-(trifluoromethyl)butan-2-one | [7][8] |

| InChI | InChI=1S/C5F10O/c6-2(4(10,11)12,5(13,14)15)1(16)3(7,8)9 | [2][4][7] |

| InChIKey | ABQIAHFCJGVSDJ-UHFFFAOYSA-N | [2][4][7] |

| SMILES | C(=O)(C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F | [1][2][4][][8] |

Part 2: The Commonly Confused Isomer: Perfluoro(2-methyl-3-pentanone) (CAS: 756-13-8)

The primary source of confusion in the nomenclature arises from the existence of a closely related C6 isomer, which is far more prevalent in commercial applications. This compound is Perfluoro(2-methyl-3-pentanone) , and its correct CAS Registry Number is 756-13-8 .[9][10][11] It is crucial for researchers to recognize that this is a different chemical entity from the one discussed in Part 1.

Synonyms and Trade Names

This C6 fluoroketone is known by a variety of names, including several prominent trade names which often overshadow its systematic chemical names.

-

International Union of Pure and Applied Chemistry (IUPAC) Name: 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentan-3-one.[9][10]

-

Common/Trivial Names:

-

Trade and Regulatory Names:

-

Novec™ 1230: This is a trademark of the 3M company for this chemical, particularly when used as a fire protection fluid.[9][11][12]

-

FK-5-1-12: This is the designation for the chemical in standards from the National Fire Protection Association (NFPA) and the International Organization for Standardization (ISO).[10][12]

-

Novec™ 649: Another 3M trade name, typically for the chemical when used as an electronics coolant and heat transfer fluid.[9][10][11]

-

Chemical Structure and Identifiers

The molecular structure of Perfluoro(2-methyl-3-pentanone) features a five-carbon backbone (pentanone), distinguishing it from its C5 isomer.

Table 2: Chemical Identifiers for Perfluoro(2-methyl-3-pentanone)

| Identifier | Value | Source(s) |

| CAS Registry Number | 756-13-8 | [9][11] |

| Molecular Formula | C₆F₁₂O | [11] |

| Molecular Weight | 316.05 g/mol | |

| IUPAC Name | 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentan-3-one | [9] |

| InChI | InChI=1S/C6F12O/c7-2(4(10,11)12,5(13,14)15)1(19)3(8,9)6(16,17)18 | [11] |

| InChIKey | RMLFHPWPTXWZNJ-UHFFFAOYSA-N | [9] |

| SMILES | FC(F)(F)C(F)(F)C(=O)C(F)(C(F)(F)F)C(F)(F)F |

Part 3: Comparative Analysis: Distinguishing Between the Isomers

To prevent costly errors in chemical sourcing and experimental design, a direct comparison of the two compounds is essential. The primary distinctions lie in their carbon backbone length, and consequently, their molecular formula and mass.

Table 3: Side-by-Side Comparison of Fluorinated Ketone Isomers

| Feature | This compound | Perfluoro(2-methyl-3-pentanone) |

| CAS Registry Number | 756-12-7 | 756-13-8 |

| Molecular Formula | C₅F₁₀O | C₆F₁₂O |

| Molecular Weight | 266.04 g/mol | 316.05 g/mol |

| Carbon Backbone | Butanone (4 carbons) | Pentanone (5 carbons) |

| Common Application | Chemical synthesis, research[] | Fire suppression, electronics cooling[10][12] |

| Key Trade Names | None widely recognized | Novec™ 1230, FK-5-1-12[10][12] |

Visualization of Nomenclature

To further clarify the relationships between the names, identifiers, and the two distinct chemical compounds, the following diagram illustrates the nomenclature map.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 756-12-7: 1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl… [cymitquimica.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | 756-12-7 [chemicalbook.com]

- 7. 1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)butan-2-one | C5F10O | CID 14175377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 1,1,1,3,4,4,4-heptafluoro-3-(trifluoromethyl)butan-2-one (C5F10O) [pubchemlite.lcsb.uni.lu]

- 9. 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone | C6F12O | CID 2782408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Perfluoro(2-methyl-3-pentanone) - Wikipedia [en.wikipedia.org]

- 11. CAS 756-13-8: 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromet… [cymitquimica.com]

- 12. gfi-aegis.com [gfi-aegis.com]

An In-Depth Technical Guide to the Safety, Handling, and Properties of Heptafluoroisopropyl Trifluoromethyl Ketone

Authored for Researchers, Scientists, and Drug Development Professionals

Heptafluoroisopropyl trifluoromethyl ketone (CAS No. 756-12-7) is a highly fluorinated organic compound recognized for its utility as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its unique physicochemical properties, however, necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of its safety profile, handling procedures, and emergency responses, grounded in authoritative data to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

The cornerstone of safe laboratory practice is a comprehensive understanding of a chemical's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate its handling requirements.[2]

The primary hazards are identified as:

-

Serious Eye Irritation (Category 2): Direct contact with the liquid or its vapors can cause significant eye irritation.[2]

-

Aquatic Toxicity (Chronic, Category 3): The substance is considered harmful to aquatic life with long-lasting effects, mandating responsible disposal and prevention of environmental release.[2]

A significant aspect of the risk assessment for this compound is the relative scarcity of comprehensive toxicological data. Many safety data sheets indicate that the toxicological properties have not been fully investigated, a fact that calls for a cautious approach, treating the substance with a higher degree of care than its formal classification might suggest.[3][4]

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements (Selected) |

| Serious Eye Irritation (Cat. 2) |

| Warning | H319: Causes serious eye irritation.[2] | P264, P280, P305+P351+P338, P337+P313[2] |

| Hazardous to the Aquatic Environment (Chronic 3) | (None) | (None) | H412: Harmful to aquatic life with long lasting effects.[2] | P273, P501[2] |

Hierarchy of Controls: From Engineering to Personal Protection

To mitigate the risks associated with handling this compound, a multi-layered safety approach, known as the hierarchy of controls, must be implemented. This framework prioritizes the most effective control measures to minimize exposure.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls

Given the compound's low boiling point (~26 °C) and high vapor pressure, the primary route of exposure is inhalation of its vapors.[5] Therefore, robust engineering controls are not merely recommended; they are essential.

-

Chemical Fume Hood: All handling, including weighing, transferring, and mixing, must be performed inside a properly functioning chemical fume hood to capture vapors at the source.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors in the general workspace.[3]

-

Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[4]

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be used in conjunction with engineering controls.

| Protection Type | Specific Requirement | Rationale / Standard |

| Eye/Face Protection | Chemical safety goggles with side-shields. | Mandatory to prevent eye contact and address the H319 hazard. Must conform to standards such as EN166 (EU) or be NIOSH (US) approved.[3] |

| Skin Protection | Chemically resistant gloves (inspect prior to use) and a lab coat or impervious clothing. | Prevents accidental skin contact. Proper glove removal technique is critical to avoid cross-contamination.[3][5] |

| Respiratory Protection | Not required under normal conditions with adequate engineering controls. | A full-face respirator may be necessary if exposure limits are exceeded, such as during a large spill or in a poorly ventilated area.[5] |

Safe Handling, Storage, and Disposal Protocols

Adherence to standardized protocols is critical for minimizing risk during routine laboratory operations.

Step-by-Step Handling Protocol

-

Pre-Operation Safety Check: Before handling, review this guide and the manufacturer's Safety Data Sheet (SDS). Ensure engineering controls are active and emergency equipment is accessible.

-

Don PPE: Wear all required PPE as specified in the table above.

-

Work in Fume Hood: Perform all manipulations of the open chemical inside a chemical fume hood.

-

Avoid Aerosolization: Dispense the liquid carefully to avoid splashing or creating aerosols.[3]

-

Container Management: Keep the container tightly sealed when not in use to prevent the escape of vapors.[3]

-

Hygiene: After handling, dispose of contaminated gloves properly and wash hands thoroughly with soap and water.[3][5]

Storage and Incompatibilities

-

Conditions: Store in a cool, dry, and well-ventilated area.[3][6] The storage location should be secure and designated for hazardous chemicals.

-

Container: Keep the container tightly closed to prevent leakage and evaporation.[4]

-

Incompatible Materials: Store separately from strong oxidizing agents.[4]

Disposal Considerations

-

Waste Management: Chemical waste must be disposed of in accordance with all local, state, and federal regulations. Do not discharge into drains or the environment.[3][6]

-

Container Disposal: Contaminated containers should be treated as hazardous waste and disposed of through a licensed contractor.

Emergency Procedures: Spill, Exposure, and Fire Response

Proactive planning is essential for a swift and effective response to any laboratory incident.

Caption: A decision flowchart for responding to a chemical spill in the laboratory.

First-Aid Measures

| Exposure Route | Immediate Action |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[2][5] |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[5] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical help.[5] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][6] |

Fire-Fighting Measures